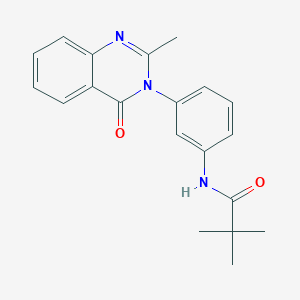

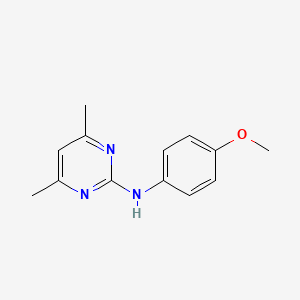

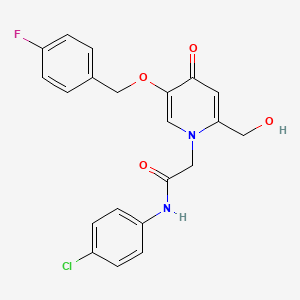

![molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5](/img/structure/B2510928.png)

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is a derivative of the 7-azabicyclo[2.2.1]heptane ring system, which is a structure of interest due to its presence in various biologically active compounds. The specific substitution pattern on the azabicycloheptane core suggests potential for interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs) .

Synthesis Analysis

The synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, which would include the target compound, involves the use of neighboring group participation by the 2-nitrogen in the azabicycloheptane system. This facilitates nucleophilic substitution at the 7-position with various nucleophiles, leading to a range of novel derivatives . Additionally, the aza-Prins-pinacol reaction mediated by Lewis acid provides a rapid access to the 7-azabicyclo[2.2.1]heptane ring system from related pyrrolidine precursors .

Molecular Structure Analysis

The molecular structure of derivatives of the 7-azabicyclo[2.2.1]heptane system has been studied using X-ray crystallography, which has confirmed the stereochemistry of such compounds . Furthermore, the planarity of thioamide derivatives based on this bicyclic system is influenced by electronic factors, which can be tuned by substituents on the aromatic ring .

Chemical Reactions Analysis

The 7-azabicyclo[2.2.1]heptane core can be functionalized to create a variety of derivatives. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves a key step of double alkylation of a pyrrolidine dicarboxylate . Moreover, the reactivity of the system allows for the formation of complex structures such as penicillin-type β-lactams through key steps like the formation of a β-lactam ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives are influenced by their molecular structure. For example, the barriers to rotation about certain bonds in N-acyl and N-nitroso derivatives are lower than in their unstrained analogs due to the strain in the bicyclic system . High-pressure synthesis has been used to study the conformational properties of some derivatives, revealing that conformational isomerism is due to restricted rotation about the amide C–N bond .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

7-Substituted 2-azabicyclo[2.2.1]heptanes serve as key intermediates for synthesizing novel epibatidine analogues. Neighboring group participation by the 2-nitrogen in these compounds allows for nucleophilic substitution at the 7-position by various nucleophiles, leading to a wide range of novel 7-substituted derivatives. This reactivity opens pathways for creating diverse bioactive molecules and studying their properties (Malpass & White, 2004).

Structural Characterization

The 7-azabicyclo[2.2.1]heptane nucleus, found in compounds like epibatidine, is structurally characterized as its hydrochloride salt. This provides foundational knowledge for further modifications and understanding of its chemical behavior in various environments (Britvin & Rumyantsev, 2017).

Asymmetric Synthesis

Derivatives of 2-azabicyclo[2.2.1]heptane carboxylates are synthesized using Aza-Diels-Alder reactions, highlighting the compound's utility in creating asymmetric centers and investigating chiral properties in synthesized molecules. This method is particularly relevant for producing compounds with potential biological activity (Waldmann & Braun, 1991).

Catalytic Potential

The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative has been explored for its catalytic potential in direct aldol reactions. This showcases the compound's utility in catalysis, particularly in enhancing selectivity and efficiency in chemical transformations (Armstrong, Bhonoah, & White, 2009).

Applications in Imaging

Certain derivatives of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane have shown potential as ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This highlights the compound's relevance in developing diagnostic tools and studying neurological functions (Gao et al., 2007).

Mecanismo De Acción

Target of Action

It is known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

It is known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[221]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Direcciones Futuras

The future research directions for “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrimidine derivatives , this compound could be of interest in the development of new pharmaceuticals or bioactive compounds.

Propiedades

IUPAC Name |

7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDRVPZKJSKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

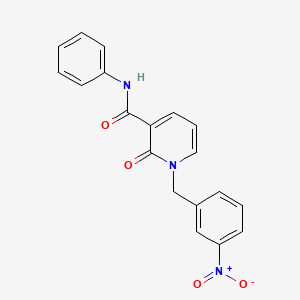

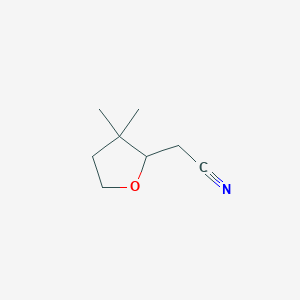

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

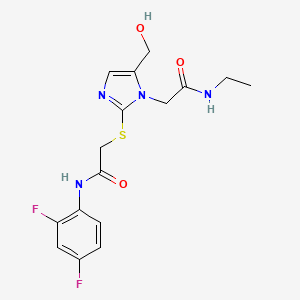

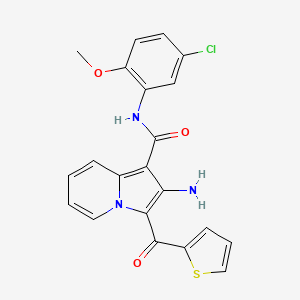

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

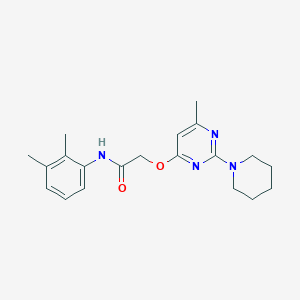

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

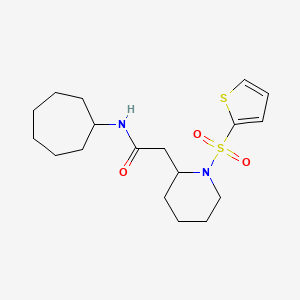

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)